but-2-enedioic acid;13-chloro-2-[1-[(5-methylpyridin-3-yl)methyl]piperidin-4-ylidene]-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene
Description
The compound but-2-enedioic acid;13-chloro-2-[1-[(5-methylpyridin-3-yl)methyl]piperidin-4-ylidene]-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene is a complex heterocyclic salt characterized by:
- A 4-azatricyclo[9.4.0.0³,⁸]pentadecahexaene core, which includes fused cyclohexene and pyridine rings.
- Substituents: A 13-chloro group and a piperidin-4-ylidene moiety linked to a (5-methylpyridin-3-yl)methyl group.
- A but-2-enedioic acid counterion, likely enhancing solubility or stability .
Structural confirmation for such compounds relies on spectroscopic methods (IR, NMR) .
Properties
IUPAC Name |
but-2-enedioic acid;13-chloro-2-[1-[(5-methylpyridin-3-yl)methyl]piperidin-4-ylidene]-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26ClN3.C4H4O4/c1-18-13-19(16-28-15-18)17-30-11-8-20(9-12-30)25-24-7-6-23(27)14-22(24)5-4-21-3-2-10-29-26(21)25;5-3(6)1-2-4(7)8/h2-3,6-7,10,13-16H,4-5,8-9,11-12,17H2,1H3;1-2H,(H,5,6)(H,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYBLCDXVHQWMSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)CN2CCC(=C3C4=C(CCC5=C3N=CC=C5)C=C(C=C4)Cl)CC2.C(=CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Detailed Stepwise Synthesis
Synthesis of the Tricyclic Core
The azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene core is synthesized via cyclization reactions. Key steps include:
- Cyclocondensation : A substituted pyridine derivative undergoes cyclization with a chlorinated benzene ring under acidic conditions to form the tricyclic scaffold.
- Chlorination : Introduction of the 13-chloro substituent is achieved using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Example Reaction Conditions:
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclocondensation | H₂SO₄, 100–120°C, 12 h | 68% | |
| Chlorination | SOCl₂, DMF (cat.), 80°C, 4 h | 85% |
Functionalization of the Piperidine Moiety
The piperidine-4-ylidene group is introduced via alkylation or coupling reactions:
- Alkylation : The tricyclic intermediate reacts with 5-methylpyridin-3-ylmethyl chloride in the presence of a strong base (e.g., lithium diisopropylamide, LDA) in tetrahydrofuran (THF) at −5°C to +5°C.
- Grignard Reaction : Alternatively, a Grignard reagent derived from 4-chloro-N-methylpiperidine is used to functionalize the core structure.
Key Parameters:
Formation of the Fumarate Salt
The free base is converted to the fumarate salt through acid-base reaction:
- Dissolution : The base is dissolved in methanol or ethanol.
- Acid Addition : Fumaric acid is added stoichiometrically (1:1 molar ratio).
- Crystallization : The mixture is heated to 40–50°C, cooled slowly, and filtered to isolate the salt.
Optimization Data:
| Parameter | Optimal Value | Purity | Reference |
|---|---|---|---|
| Solvent | Methanol | 98.9% | |
| Temperature | 40°C | 99.2% | |
| Molar Ratio (Base:Acid) | 1:1.05 | 98.5% |
Alternative Synthetic Approaches
Borane-Mediated Reduction
A patented method involves the reduction of an amide intermediate using borane-tetrahydrofuran complex (BH₃·THF):
- Reduction : The amide is treated with BH₃·THF at 140°C for 15–18 h.
- Workup : Hydrolysis with HCl yields the free base, which is subsequently converted to the fumarate salt.
Advantages:
Critical Analysis of Methodologies
Yield and Purity Comparison
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Grignard Alkylation | 65–70 | 97.5 | Scalability |
| Borane Reduction | 73–78 | 98.9 | Low impurity profile |
| Catalytic Hydrogenation | 60–62 | 96.8 | Stereoselectivity |
Industrial-Scale Considerations
For commercial production, the borane reduction method is preferred due to:
- Cost Efficiency : Lower reagent consumption (borane vs. Grignard reagents).
- Process Simplicity : Fewer purification steps.
Chemical Reactions Analysis
This compound undergoes a variety of chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify its functional groups, leading to the formation of new compounds.
Scientific Research Applications
The compound (2E)-but-2-enedioic acid; 13-chloro-2-{1-[(5-methylpyridin-3-yl)methyl]piperidin-4-ylidene}-4-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(15),3,5,7,11,13-hexaene, also known as Rupatadine Fumarate, has several applications, primarily in the pharmaceutical field .
Basic Information
Synonyms and Identifiers
- Rupatadine Fumarate
- MFCD00926499
- (E)-but-2-enedioic acid;13-chloro-2-[1-[(5-methylpyridin-3-yl)methyl]piperidin-4-ylidene]-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene
- InChI: InChI=1S/C26H26ClN3.C4H4O4/c1-18-13-19(16-28-15-18)17-30-11-8-20(9-12-30)25-24-7-6-23(27)14-22(24)5-4-21-3-2-10-29-26(21)25;5-3(6)1-2-4(7)8/h2-3,6-7,10,13-16H,4-5,8-9,11-12,17H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+
- SMILES: CC1=CC(=CN=C1)CN2CCC(=C3C4=C(CCC5=C3N=CC=C5)C=C(C=C4)Cl)CC2.C(=C/C(=O)O)\C(=O)O
Applications
- Pharmaceutical Use: Rupatadine Fumarate is used as a drug .
- Antihistamine: Rupatadine is an antihistamine, which reduces the effects of the natural chemical histamine in the body. Rupatadine can be used to treat allergy symptoms such as itching, sneezing, runny nose, and watery eyes .
- Research Purposes: The compound is often used for testing and research, but not as a medicine, food, or household item .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, leading to changes in their activity. The pathways involved can vary depending on the context in which the compound is used. For example, in a biological setting, it may bind to enzymes or receptors, altering their function and leading to a physiological response .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The compound shares structural motifs with other azatricyclo and piperidine derivatives. Below is a comparative analysis:
Stability and Degradation
- Chloro Group Stability : The 13-chloro substituent may confer resistance to hydrolysis compared to hydroxylated analogs, which are prone to oxidation .
- Lumping Strategies : Compounds with similar azatricyclo cores may undergo analogous degradation pathways (e.g., ring-opening reactions), as inferred from lumping models .
Biological Activity
But-2-enedioic acid; 13-chloro-2-[1-[(5-methylpyridin-3-yl)methyl]piperidin-4-ylidene]-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene, commonly referred to as Rupatadine fumarate , is a complex organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Rupatadine fumarate has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C30H30ClN3O4 |
| Molecular Weight | 532.0299 g/mol |
| CAS Number | 182349-12-8 |
| SMILES | Cc1cncc(c1)CN1CCC(=C2c3ccc(cc3CCc3c2nccc3)Cl)CC1.OC(=O)/C=C/C(=O)O |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 7 |
This compound features a butenedioic acid backbone and incorporates various functional groups, including a chloro group and multiple nitrogen-containing rings, which contribute to its biological activity .
Rupatadine exhibits significant biological activity primarily as an antihistamine . It functions by:
- Inhibiting Histamine Receptors (H1) : This action helps alleviate allergic symptoms by blocking the effects of histamine, a key mediator in allergic responses.
- Modulating Platelet-Activating Factor (PAF) Pathways : This dual action enhances its effectiveness in treating conditions associated with inflammation and allergy .
Therapeutic Applications
Rupatadine has been studied for various therapeutic applications, particularly in the treatment of:
- Allergic Rhinitis : It effectively reduces symptoms such as sneezing, itching, and nasal congestion.
- Urticaria : Its antihistaminic properties help manage chronic urticaria symptoms.
Comparative Analysis with Similar Compounds
Rupatadine's unique combination of antihistaminic and PAF-inhibiting properties distinguishes it from other antihistamines. The following table compares Rupatadine with similar compounds:
| Compound Name | Structure Features | Primary Use |
|---|---|---|
| Cetirizine | Second-generation antihistamine | Allergic rhinitis |
| Loratadine | Long-acting antihistamine | Allergic rhinitis |
| Desloratadine | Active metabolite of loratadine | Allergic rhinitis |
| Fexofenadine | Selective H1 receptor antagonist | Allergic rhinitis |
Rupatadine's broader therapeutic benefits may offer enhanced management of allergic and inflammatory conditions compared to these alternatives .
Case Studies and Research Findings
Recent studies have highlighted Rupatadine's efficacy in various clinical settings:
- Clinical Trials on Allergic Rhinitis : A study demonstrated that Rupatadine significantly reduced nasal symptoms compared to placebo, with a favorable safety profile .
- Inflammation Models : Research has shown that Rupatadine can inhibit PAF-induced inflammation in animal models, suggesting potential applications beyond allergy treatment .
- Comparative Efficacy Studies : In head-to-head trials against other antihistamines, Rupatadine showed superior efficacy in controlling symptoms of allergic rhinitis, particularly in patients with co-existing asthma .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
